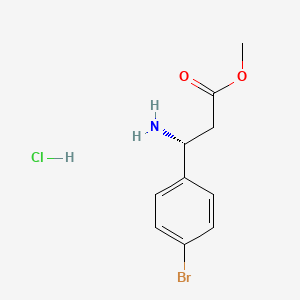
tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate: is an organic compound with a molecular formula of C_9H_18N_2O_2S. This compound is known for its unique structural features, which include a tert-butyl group, a carbamothioylethyl group, and a methylcarbamate group. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate typically involves the reaction of tert-butyl carbamate with a suitable thioamide under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: This compound can be reduced to form the corresponding thiol or amine. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: this compound can participate in nucleophilic substitution reactions, where the carbamate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, tetrahydrofuran as solvent.
Substitution: Amines, alcohols, dichloromethane as solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Corresponding substituted carbamates.
Applications De Recherche Scientifique
Chemistry: tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate is used as a building block in organic synthesis. It is employed in the preparation of various heterocyclic compounds and as a protecting group for amines in peptide synthesis.
Biology: In biological research, this compound is used to study enzyme inhibition and protein-ligand interactions. It serves as a model compound for investigating the mechanisms of enzyme-catalyzed reactions.
Medicine: this compound has potential applications in medicinal chemistry. It is explored for its activity as an enzyme inhibitor and its potential therapeutic effects in treating diseases such as cancer and neurodegenerative disorders.
Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mécanisme D'action
The mechanism of action of tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the biochemical pathways in which the enzyme is involved. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
- tert-butyl N-(1-carbamothioylethyl)carbamate
- tert-butyl N-(1-carbamothioyl-1-methylethyl)carbamate
Comparison: tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate is unique due to the presence of both a tert-butyl group and a methylcarbamate group. This combination of functional groups imparts distinct chemical properties, such as increased stability and reactivity, compared to similar compounds. The presence of the methylcarbamate group also enhances its potential as an enzyme inhibitor, making it a valuable compound in medicinal chemistry and biological research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate involves the reaction of tert-butyl N-methylcarbamate with 1-chloroethyl isothiocyanate in the presence of a base.", "Starting Materials": [ "tert-butyl N-methylcarbamate", "1-chloroethyl isothiocyanate", "base (e.g. triethylamine)" ], "Reaction": [ "tert-butyl N-methylcarbamate is dissolved in a suitable solvent (e.g. dichloromethane)", "1-chloroethyl isothiocyanate is added to the solution", "the reaction mixture is stirred at room temperature for several hours", "a base (e.g. triethylamine) is added to the reaction mixture to neutralize the hydrogen chloride produced during the reaction", "the solvent is removed under reduced pressure to yield the crude product", "the crude product is purified by column chromatography to obtain tert-butyl N-(1-carbamothioylethyl)-N-methylcarbamate as a white solid" ] } | |
Numéro CAS |
473541-40-1 |
Formule moléculaire |
C9H18N2O2S |
Poids moléculaire |
218.3 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



